molecular formula C21H26BrN B13714837 1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole

1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole

Cat. No.: B13714837
M. Wt: 372.3 g/mol
InChI Key: OPODVNGMESISPD-UHFFFAOYSA-N
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Description

1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields, including organic electronics and pharmaceuticals. The compound’s unique structure, featuring bromine and tert-butyl groups, imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminium trichloride (AlCl3) . The bromination step typically involves the use of N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the aromatic ring structure.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various carbazole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole involves its interaction with molecular targets through its aromatic structure and functional groups. The bromine atom and tert-butyl groups influence the compound’s reactivity and interaction with other molecules. The pathways involved include:

    Electron Transfer: The compound can participate in electron transfer reactions due to its aromatic structure.

    Binding to Enzymes: In biological systems, it can bind to specific enzymes, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole can be compared with other carbazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of bromine, tert-butyl, and methyl groups, which impart distinct chemical properties and make it suitable for specialized applications.

Properties

Molecular Formula

C21H26BrN

Molecular Weight

372.3 g/mol

IUPAC Name

1-bromo-3,6-ditert-butyl-9-methylcarbazole

InChI

InChI=1S/C21H26BrN/c1-20(2,3)13-8-9-18-15(10-13)16-11-14(21(4,5)6)12-17(22)19(16)23(18)7/h8-12H,1-7H3

InChI Key

OPODVNGMESISPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3Br)C(C)(C)C)C

Origin of Product

United States

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